molecular formula C23H22NO2P B14231349 Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- CAS No. 472956-75-5

Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl-

Cat. No.: B14231349
CAS No.: 472956-75-5
M. Wt: 375.4 g/mol
InChI Key: MXJXRAHKIMDVDO-UHFFFAOYSA-N
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Description

Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- is a complex organic compound with a unique structure that includes both phosphinic amide and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include phosphinic acid derivatives and phenyl-containing compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinic acid derivatives, while reduction could produce phosphinic amine derivatives.

Scientific Research Applications

Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biochemical processes, leading to various biological outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phosphinic amide derivatives: Compounds with similar phosphinic amide structures.

    Phenyl-containing compounds: Organic molecules that include phenyl groups.

Uniqueness

Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- is unique due to its combination of phosphinic amide and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

472956-75-5

Molecular Formula

C23H22NO2P

Molecular Weight

375.4 g/mol

IUPAC Name

3-[(diphenylphosphorylamino)-phenylmethyl]but-3-en-2-one

InChI

InChI=1S/C23H22NO2P/c1-18(19(2)25)23(20-12-6-3-7-13-20)24-27(26,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,1H2,2H3,(H,24,26)

InChI Key

MXJXRAHKIMDVDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)C(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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